1-Chloro-2,2-dimethoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2-dimethoxypropane is an organic compound used in chemical synthesis . It is a derivative of 2,2-Dimethoxypropane, which is a colorless liquid and the product of the condensation of acetone and methanol . The degradation study of 2,2-Dimethoxypropane in ionic liquids showed the formation of 2-methoxypropene (MPP) and 2-ethoxypropene (EPP) in an identical ratio due to the tunneling effect .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-dichloro-1-propene with N-bromosuccinimide in the presence of a few drops of concentrated sulfuric acid .Molecular Structure Analysis
The molecular formula of this compound is C5H11ClO2 . The linear formula is ClCH2C(OCH3)2CH2Br . The molecular weight is 217.49 g/mol .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 69-71°C . Its density is 1.465±0.06 g/cm3 .Scientific Research Applications
Decomposition Studies
1-Chloro-2,2-dimethoxypropane (CDP) is utilized in the study of metastable decompositions of gem-dimethoxyalkanes, specifically 2,2-dimethoxypropane, upon electron impact. This research, conducted by Sekiguchi et al. (2000), employed mass-analyzed ion kinetic energy spectrometry and D-labeling techniques to observe the decomposition process, contributing to a better understanding of the behavior of these compounds under electron impact conditions (Sekiguchi et al., 2000).
Synthesis of Internal Electron Donors
In the realm of catalysis, this compound is crucial for synthesizing certain internal electron donors. For instance, Lin-lin (2011) synthesized 2,2-diphenyl-1,3-dimethoxypropane from benzophenone and other reactants, demonstrating the significance of CDP in producing complex organic molecules (Yan Lin-lin, 2011).
Modeling and Dynamics in Solutions
CDP plays a role in modeling and dynamics studies of various ethers in solutions. Hezaveh et al. (2011) conducted a comparative molecular dynamics study of 1,2-dimethoxyethane and 1,2-dimethoxypropane in different solvents. Their research provides insights into the solvation dynamics and behavior of these ethers, which has implications for understanding solvent-ether interactions in various chemical processes (Hezaveh et al., 2011).
Use in Electron Microscopy
Dierichs and Dosche (2004) explored the use of 2,2-dimethoxypropane, a compound closely related to CDP, as a dehydrating agent in electron microscopy. Their findings have implications for the preparation of single cells for transmission electron microscopy, highlighting the role of CDP in biological imaging techniques (Dierichs & Dosche, 2004).
Complexation Studies
CDP and related compounds are used in complexation studies. Han et al. (2012) demonstrated the formation of a pseudorotaxane structure involving 1,4-dimethoxypillar[5]arene, providing insights into molecular recognition and the design of novel supramolecular systems (Han et al., 2012).
Synthesis of Organic Compounds
CDP is instrumental in the synthesis of organic compounds, as illustrated by Yadav et al. (2001), who used 2,2-dimethoxypropane in the diastereoselective synthesis of 3,4-dihydro-4-amino-2H-1-benzopyrans. This research contributes to the field of organic synthesis, showcasing the versatility of CDP in producing structurally diverse molecules (Yadav et al., 2001).
Safety and Hazards
1-Chloro-2,2-dimethoxypropane is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
1-Chloro-2,2-dimethoxypropane is a chemical compound used in organic synthesis It’s structurally similar to 1-bromo-3-chloro-2,2-dimethoxypropane, which is also used in chemical synthesis .
Mode of Action
It’s likely that it interacts with its targets through chemical reactions, contributing to the synthesis of more complex organic compounds .
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in various biochemical reactions, depending on the specific synthesis process .
Result of Action
The result of this compound’s action is the formation of new organic compounds through chemical synthesis . The specific molecular and cellular effects depend on the compounds being synthesized and the reaction conditions.
Properties
IUPAC Name |
1-chloro-2,2-dimethoxypropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-5(4-6,7-2)8-3/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKKWGMMSYGKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.